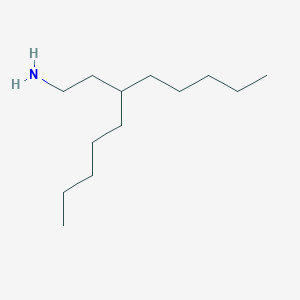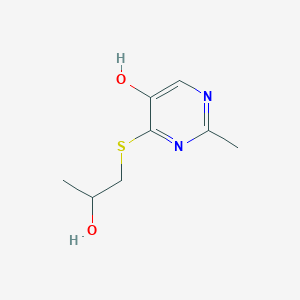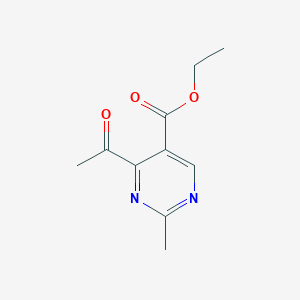
5-Pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate is an organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. One common method involves the condensation of ethyl acetoacetate with 2-amino-4-methylpyrimidine-5-carboxylate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with an amino group instead of an acetyl group.
Ethyl 4-methylpyrimidine-5-carboxylate: Lacks the acetyl group, which may affect its reactivity and biological activity.
The uniqueness of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62328-05-6 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-4-15-10(14)8-5-11-7(3)12-9(8)6(2)13/h5H,4H2,1-3H3 |
Clave InChI |
ZHTGKJITOACHBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


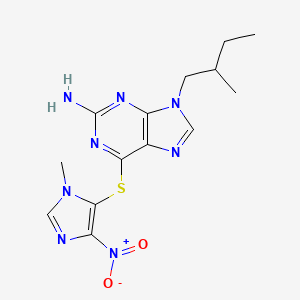
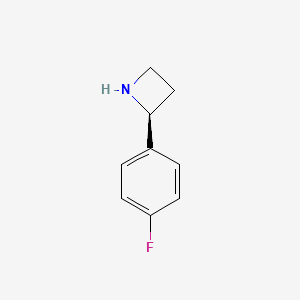
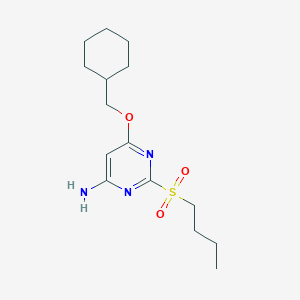
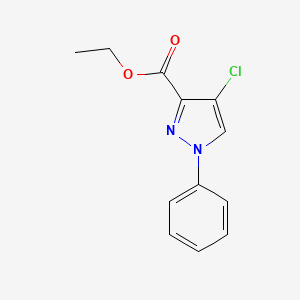
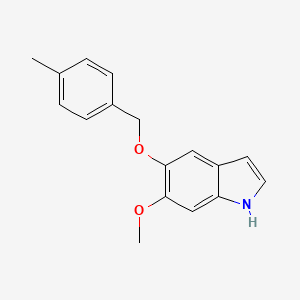

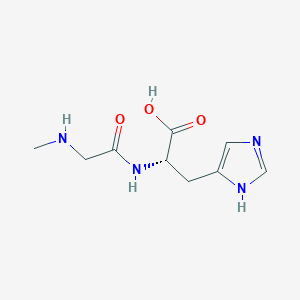

![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
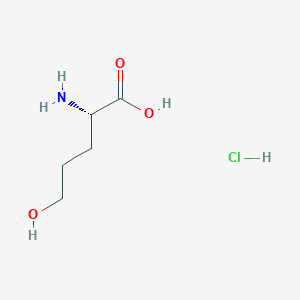
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
